molecular formula C21H18O3 B14593716 2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-65-0

2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione

Cat. No.: B14593716
CAS No.: 61124-65-0
M. Wt: 318.4 g/mol
InChI Key: ITZXQKFFFYRDOM-UHFFFAOYSA-N
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Description

2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by its unique structure, where a cyclopropane ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where 4-propylbenzoyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclopropanation: The indene derivative is then subjected to cyclopropanation using a carbenoid reagent, such as diazomethane or a Simmons-Smith reagent, to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced spirocyclic derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced spirocyclic derivatives.

    Substitution: Halogenated derivatives of the benzoyl ring.

Scientific Research Applications

2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study the interactions of spirocyclic structures with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiropentane: A simpler spirocyclic compound with a similar cyclopropane ring.

    Spiro[4.5]decane: Another spirocyclic compound with a larger ring system.

    Spirooxindoles: Compounds with a spirocyclic structure fused to an oxindole moiety.

Uniqueness

2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of a benzoyl group and a spirocyclic indene structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61124-65-0

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-(4-propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione

InChI

InChI=1S/C21H18O3/c1-2-5-13-8-10-14(11-9-13)18(22)17-12-21(17)19(23)15-6-3-4-7-16(15)20(21)24/h3-4,6-11,17H,2,5,12H2,1H3

InChI Key

ITZXQKFFFYRDOM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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